molecular formula C10H13ClN4 B13131009 [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

Cat. No.: B13131009
M. Wt: 224.69 g/mol
InChI Key: IADNZPNFUQDKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the 4-methylphenyl group and the methanamine moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic conditions. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Solvent extraction and crystallization are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to participate in hydrogen bonding and dipole interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-methylphenyl group and the methanamine moiety provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H12N4.ClH/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H

InChI Key

IADNZPNFUQDKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.